molecular formula C4H9NO2 B081214 Ethyl N-hydroxyethanimidate CAS No. 10576-12-2

Ethyl N-hydroxyethanimidate

Cat. No.: B081214
CAS No.: 10576-12-2
M. Wt: 103.12 g/mol
InChI Key: QWKAVVNRCKPKNM-PLNGDYQASA-N
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Description

It is a colorless, transparent liquid with a density of 0.99 g/cm³ and a boiling point of 164.5°C at 760 mmHg . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Ethyl N-hydroxyethanimidate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetate with hydroxylamine . The reaction is typically carried out under acidic or basic conditions to facilitate the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .

Mechanism of Action

Comparison with Similar Compounds

Ethyl N-hydroxyethanimidate can be compared with other similar compounds, such as:

Biological Activity

Ethyl N-hydroxyethanimidate, also known as ethyl N-hydroxyacetimidate, is an organic compound with significant applications in chemical synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

  • Molecular Formula : C4_4H9_9NO2_2
  • Molecular Weight : 103.12 g/mol
  • CAS Number : 10576-12-2
  • Melting Point : 23°C to 25°C
  • Boiling Point : 55°C to 58°C (at 6 mmHg)
  • Solubility : Decomposes in water; moisture sensitive.

This compound exhibits its biological activity primarily through its ability to form stable complexes with metal ions and reactive species. This property is crucial in various biochemical processes, including enzyme inhibition and protein modification. The compound acts as a ligand in coordination chemistry, facilitating interactions with molecular targets such as enzymes, which can lead to altered enzymatic activity or inhibition.

Biological Applications

  • Enzyme Inhibition : this compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
  • Synthesis of Bioactive Compounds : It serves as a reagent in synthesizing various hydroxamic acids and related compounds, which have therapeutic implications.
  • Coordination Chemistry : Its ability to form complexes makes it useful in catalysis and as a ligand for metal ions in biological systems.

Research Findings

Recent studies have highlighted the compound's versatility in biological applications:

  • Synthesis of Hydroxamic Acids : this compound is utilized in synthesizing hydroxamic acid derivatives, which are known for their anticancer properties. For example, it has been used to create O-acyl and O-nitrophenylhydroxylamines that exhibit significant biological activity against cancer cell lines .
  • Therapeutic Potential : There are ongoing investigations into the use of this compound in combination therapies for conditions modulated by GPR-40 activity, particularly in diabetes treatment .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme involved in metabolic pathways demonstrated that this compound could significantly reduce enzyme activity at low concentrations. This finding suggests its potential utility in developing therapeutic agents targeting metabolic disorders.

Case Study 2: Synthesis of Anticancer Agents

In another investigation, researchers synthesized a series of hydroxamic acids from this compound. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

Compound NameBiological ActivityApplications
This compoundEnzyme inhibition; anticancer agentSynthesis of hydroxamic acids
Ethyl acetate oximeModerate enzyme inhibitionOrganic synthesis
Ethyl acetohydroxamateAnticancer propertiesDrug development

Properties

CAS No.

10576-12-2

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

IUPAC Name

ethyl (1Z)-N-hydroxyethanimidate

InChI

InChI=1S/C4H9NO2/c1-3-7-4(2)5-6/h6H,3H2,1-2H3/b5-4-

InChI Key

QWKAVVNRCKPKNM-PLNGDYQASA-N

SMILES

CCOC(=NO)C

Isomeric SMILES

CCO/C(=N\O)/C

Canonical SMILES

CCOC(=NO)C

Key on ui other cas no.

10576-12-2

Pictograms

Flammable; Irritant

Synonyms

ethyl acetohydroximate

Origin of Product

United States

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